molecular formula C8H5BrO B6235290 3-bromo-5-ethynylphenol CAS No. 1353337-08-2

3-bromo-5-ethynylphenol

Cat. No.: B6235290
CAS No.: 1353337-08-2
M. Wt: 197
InChI Key:
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Description

3-bromo-5-ethynylphenol is an organic compound with the molecular formula C8H5BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and an ethynyl group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethynylphenol typically involves the bromination of 5-ethynylphenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination. The reaction proceeds as follows:

  • Dissolve 5-ethynylphenol in dichloromethane.
  • Slowly add bromine to the solution while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours until the bromination is complete.
  • Quench the reaction by adding a reducing agent such as sodium bisulfite.
  • Extract the product using an organic solvent and purify it by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure precise control over reaction conditions and to minimize the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-ethynylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.

Major Products Formed

    Substitution Reactions: Products include 3-azido-5-ethynylphenol or 3-thio-5-ethynylphenol.

    Oxidation Reactions: Products include 3-bromo-5-ethynylquinone.

    Coupling Reactions: Products include various aryl-ethynyl derivatives.

Scientific Research Applications

3-bromo-5-ethynylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethynylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-ethynylphenol: Similar structure but with the ethynyl group at the fourth position.

    3-bromo-5-methylphenol: Similar structure but with a methyl group instead of an ethynyl group.

    3-chloro-5-ethynylphenol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-bromo-5-ethynylphenol is unique due to the combination of the bromine atom and the ethynyl group on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1353337-08-2

Molecular Formula

C8H5BrO

Molecular Weight

197

Purity

95

Origin of Product

United States

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